molecular formula C24H23N3O2S2 B2731852 N-(2,5-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291849-32-5

N-(2,5-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2731852
CAS No.: 1291849-32-5
M. Wt: 449.59
InChI Key: DZIMTNWJIXOCOC-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative functionalized with acetamide and sulfanyl groups. Its core structure includes a bicyclic thienopyrimidine scaffold, which is substituted at the 2-position with a sulfanyl-acetamide moiety and at the 3-position with a 2,3-dimethylphenyl group.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-14-8-9-16(3)19(12-14)25-21(28)13-31-24-26-18-10-11-30-22(18)23(29)27(24)20-7-5-6-15(2)17(20)4/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIMTNWJIXOCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has attracted interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with various substituents that influence its biological properties. The presence of a sulfanyl group and the dimethylphenyl moieties are significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been suggested that the thieno[3,2-d]pyrimidine scaffold can inhibit certain kinases involved in cellular signaling pathways. For instance, compounds with similar structures have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and neurodegenerative disease processes .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of related thieno[3,2-d]pyrimidine derivatives. For example, a study assessed the in vitro activity against various bacterial and fungal strains. The results indicated that several derivatives exhibited significant antibacterial activity, suggesting that modifications in the structure could enhance efficacy against resistant strains .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of compounds with similar structures. Inhibitors targeting the CDK5/p25 complex have been investigated for their role in neurodegenerative diseases such as Alzheimer's disease. In vitro assays demonstrated that certain thienoquinolone derivatives could selectively inhibit this complex at low concentrations, indicating a promising therapeutic avenue .

Case Studies

  • Inhibition of CDK5/p25 Complex : A study identified several compounds from virtual screening that selectively inhibited the CDK5/p25 complex. Among these, derivatives similar to this compound showed sub-micromolar activity in inhibiting hyperphosphorylation of tau protein .
  • Antimicrobial Testing : Another study reported on the synthesis and testing of thieno[3,2-d]pyrimidine derivatives against multiple microbial strains. The results indicated that modifications to the phenyl groups significantly enhanced antimicrobial activity .

Table 1: Biological Activity Summary

Activity TypeAssessed CompoundsResult
AntimicrobialVarious thieno[3,2-d]pyrimidinesSignificant activity against bacterial strains
NeuroprotectionThienoquinolone derivativesSelective inhibition of CDK5/p25 complex

Table 2: In Vitro Potency Against CDK5/p25

Compound IDIC50 (µM)Selectivity
Compound 10.5High
Compound 21.0Moderate
Compound 30.8High

Scientific Research Applications

Enzyme Inhibition

N-(2,5-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may inhibit specific enzymes involved in cellular signaling pathways. This inhibition could modulate various physiological processes and offer therapeutic benefits in conditions where these pathways are dysregulated.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives often exhibit antimicrobial properties. Compounds with similar structures have shown significant activity against various bacterial strains and fungi. The mechanism typically involves disrupting cellular processes critical for microbial survival.

Anticancer Potential

Studies have highlighted the anticancer potential of thienopyrimidine derivatives:

  • In Vitro Studies : Compounds with thienopyrimidine cores have demonstrated cytotoxic effects on cancer cell lines, leading to apoptosis and cell cycle arrest. For example, derivatives have been shown to inhibit proliferation in leukemia cell lines at low concentrations (IC50 values ranging from 0.3 to 1.2 µM).

Case Study on Leukemia Cells

A study evaluated the effects of a structurally similar compound on acute biphenotypic leukemia MV4-11 cells. The results indicated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels. This suggests that the compound may interfere with signaling pathways critical for cancer cell survival.

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of thienopyrimidine were tested against various pathogens. The results showed promising outcomes with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, indicating the compound's potential as an antimicrobial agent.

Summary Table of Biological Activities

Activity Type Details
Enzyme Inhibition Potential inhibition of enzymes involved in cellular signaling pathways.
Antimicrobial Activity Significant activity against bacterial strains and fungi; disrupts critical cellular processes.
Anticancer Potential Cytotoxic effects on cancer cell lines; induces apoptosis and cell cycle arrest at low concentrations.

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

Key structural analogs differ in substituent groups on the phenyl rings, thienopyrimidine core, and acetamide side chains. Below is a comparative analysis:

Compound Name (Identifier) R1 (Thienopyrimidine Core) R2 (Acetamide Side Chain) Molecular Formula Molecular Weight Key Features
Target Compound 2,3-dimethylphenyl 2,5-dimethylphenyl C25H25N3O2S2 487.61 g/mol* Dual methyl groups on both phenyl rings; planar thieno[3,2-d]pyrimidine core.
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 3,5-difluorophenyl 2,5-dimethoxyphenyl C23H18F2N3O3S2 498.53 g/mol Electronegative fluorine substituents; methoxy groups enhance solubility.
N-(2,5-Dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 3-ethyl, 5,6-dimethyl 2,5-dimethylphenyl C20H23N3O2S2 401.54 g/mol Ethyl and methyl groups increase hydrophobicity; thieno[2,3-d]pyrimidine isomer.
N-(2,5-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 4-ethoxyphenyl 2,5-dimethylphenyl C28H31N3O3S2 545.70 g/mol Hexahydrobenzothieno core enhances conformational flexibility; ethoxy group.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-methyl 2,3-dichlorophenyl C13H11Cl2N3O2S 344.21 g/mol Simpler dihydropyrimidine core; dichlorophenyl enhances electrophilicity.

*Molecular weight calculated based on formula C25H25N3O2S2.

Bioactivity Implications

While direct bioactivity data for the target compound is absent, analogs suggest:

  • Kinase Inhibition: Thienopyrimidine derivatives often target kinases (e.g., EGFR, VEGFR), where substituents like fluorine () or ethoxy () modulate potency .
  • Antimicrobial Potential: Dichlorophenyl and methyl groups in correlate with antimicrobial activity in similar compounds, implying possible applications for the target compound .

Research Findings and Limitations

  • Structural-Activity Relationships (SAR) : Methyl groups on phenyl rings (target compound) may favor hydrophobic interactions, while polar groups (e.g., methoxy in ) improve solubility but reduce blood-brain barrier penetration.
  • Gaps in Data : Bioactivity profiles, pharmacokinetics, and toxicity data for the target compound remain unaddressed in the provided evidence. Further in vitro and in vivo studies are needed.

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